molecular formula C10H22ClNO B2626078 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride CAS No. 2470441-25-7

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride

Cat. No.: B2626078
CAS No.: 2470441-25-7
M. Wt: 207.74
InChI Key: QIHIARJRRLVGKU-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a dimethylamino group attached to a heptanone backbone. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Scientific Research Applications

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the production of various industrial chemicals and materials.

Preparation Methods

The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride typically involves the reaction of 6-methylheptan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the efficient formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(Dimethylamino)-6-methylheptan-3-one;hydrochloride can be compared with other similar compounds such as dimethylaminopropylamine and dimethylaminonaphthalene derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique properties of this compound, such as its specific substitution pattern and reactivity, make it distinct and valuable for various applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

IUPAC Name

1-(dimethylamino)-6-methylheptan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-6-10(12)7-8-11(3)4;/h9H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHIARJRRLVGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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